1β-Hydroxydeoxycholic Acid

Description

Structure

3D Structure

Properties

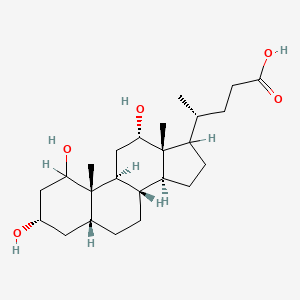

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17?,18+,19+,20?,21+,23+,24-/m1/s1 |

InChI Key |

DAKYVYUAVGJDRK-XBOLOKIXSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(C(C[C@H](C4)O)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |

Synonyms |

1 beta,3 alpha,12 alpha-trihydroxy-5 beta-cholanoic acid 1,3,12-trihydroxycholanoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of 1β-Hydroxydeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a tertiary bile acid that has emerged as a significant endogenous biomarker for assessing the activity of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of 1β-OH-DCA. It details both a challenging, low-yield chemical synthesis and a more efficient, stereospecific enzymatic synthesis. The document includes detailed experimental protocols, quantitative data, and analytical methodologies to support researchers and drug development professionals in the application of 1β-OH-DCA as a biomarker.

Discovery and Significance

This compound was identified as a metabolite of deoxycholic acid (DCA), a secondary bile acid formed by gut bacteria. The hydroxylation at the 1β position is primarily catalyzed by the CYP3A4 and CYP3A5 enzymes in the liver.[1] This specificity makes the urinary or plasma ratio of 1β-OH-DCA to DCA a sensitive and reliable indicator of in vivo CYP3A4/5 activity.[1][2] Monitoring CYP3A4/5 function is crucial in drug development and clinical practice to predict and avoid potential drug-drug interactions (DDIs).[2][3] The formation of 1β-OH-DCA from DCA is a key step in the enterohepatic circulation and detoxification of bile acids.

Synthesis of this compound

The synthesis of 1β-OH-DCA can be achieved through both chemical and biosynthetic methods. While chemical synthesis is possible, it is often a lengthy process with very low yields.[4] In contrast, a biosynthetic approach offers a more rapid and efficient route to obtaining this valuable biomarker.[4]

Chemical Synthesis

A multi-step chemical synthesis of 1β-OH-DCA has been reported, though it is characterized by its length and low overall yield. The process typically involves the protection of hydroxyl groups, introduction of the 1β-hydroxyl group via stereoselective reduction or oxidation, and subsequent deprotection steps.

Experimental Protocol: Chemical Synthesis (Conceptual Outline)

-

Protection of 3α- and 12α-hydroxyl groups of deoxycholic acid: This is typically achieved using protecting groups such as acetyl or silyl ethers to prevent unwanted side reactions.

-

Introduction of a keto group at the C1 position: This can be accomplished through a series of oxidation reactions.

-

Stereoselective reduction of the C1-keto group: This is the most critical step to establish the desired 1β-hydroxyl stereochemistry. This may involve the use of specific reducing agents and chiral catalysts.

-

Deprotection of the 3α- and 12α-hydroxyl groups: Removal of the protecting groups to yield 1β-OH-DCA.

-

Purification: Extensive chromatographic purification is required to isolate the final product from a complex mixture of stereoisomers and byproducts.

Biosynthetic (Enzymatic) Synthesis

A more efficient and stereospecific synthesis of 1β-OH-DCA has been developed using a mutant of the cytochrome P450 enzyme from Bacillus megaterium (BM3).[1] This biocatalytic approach offers a one-step oxidation of deoxycholic acid to 1β-OH-DCA, resulting in higher yields and purity.[1][4]

Experimental Protocol: Enzymatic Synthesis of 1β-OH-DCA

This protocol is adapted from the published methodology for the enzymatic synthesis of 1β-OH-DCA.

Materials:

-

Deoxycholic acid (DCA)

-

Bacillus megaterium P450 BM3 mutant (engineered for 1β-hydroxylation)

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the potassium phosphate buffer, deoxycholic acid (dissolved in a minimal amount of a suitable solvent if necessary), and the NADPH regeneration system components.

-

Enzyme Addition: Initiate the reaction by adding the engineered Bacillus megaterium P450 BM3 mutant enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the progress of the reaction by a suitable analytical method (e.g., LC-MS).

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as a water-immiscible organic solvent (e.g., ethyl acetate) or by acidification.

-

Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent. Pool the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude 1β-OH-DCA from the residue using a suitable chromatographic technique, such as high-performance liquid chromatography (HPLC) with a C18 column.

Purification and Characterization

Purification

Purification of 1β-OH-DCA from the reaction mixture is crucial to obtain a high-purity standard for analytical and biological studies. Column chromatography is the most common method employed for the purification of bile acids.

Experimental Protocol: Purification of 1β-OH-DCA by Column Chromatography

Materials:

-

Crude 1β-OH-DCA

-

Silica gel or a suitable reversed-phase sorbent (e.g., C18)

-

Solvent system for elution (e.g., a gradient of methanol in dichloromethane for normal phase, or acetonitrile/water for reversed-phase)

-

Fraction collector

-

TLC or LC-MS for fraction analysis

Procedure:

-

Column Packing: Prepare a chromatography column with the chosen stationary phase.

-

Sample Loading: Dissolve the crude 1β-OH-DCA in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique (e.g., TLC or LC-MS) to identify the fractions containing the pure 1β-OH-DCA.

-

Pooling and Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified 1β-OH-DCA.

Analytical Characterization

The structure and purity of the synthesized 1β-OH-DCA are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Analytical Data for this compound

| Parameter | Method | Data |

| Molecular Formula | - | C₂₄H₄₀O₄ |

| Molecular Weight | - | 392.57 g/mol |

| ¹H NMR | 400 MHz, CDCl₃ | δ 5.04 (m, 1H), 4.09 (br m, 1H), 3.83 (m, 1H), 3.66 (s, 3H), 2.08 (s, 3H), 1.03 (s, 3H), 0.73 (s, 3H) (for methyl 1β,3α-dihydroxy-12α-acetoxy-5β-cholanoate derivative) |

| ¹³C NMR | (Not explicitly found in search results) | - |

| Mass Spectrometry | ESI-MS/MS | Precursor Ion [M-H]⁻: m/z 391.3; Fragment Ions: characteristic losses of water and carboxyl group |

Note: The provided ¹H NMR data is for a derivative and serves as a reference. Specific chemical shifts for 1β-OH-DCA may vary.

Table 2: LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate |

| Gradient | Optimized for separation of bile acids |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transition | 391.3 > 391.3 (quantifier), 391.3 > specific fragment (qualifier) |

| Collision Energy | Optimized for fragmentation |

Biological Activity and Signaling Pathways

The primary and most well-characterized biological role of 1β-OH-DCA is its formation from DCA, which is specifically catalyzed by CYP3A4 and CYP3A5 enzymes. This makes it a direct indicator of the metabolic activity of these crucial drug-metabolizing enzymes.

CYP3A-Mediated Metabolism of Deoxycholic Acid

Experimental Workflow for CYP3A Activity Assay

Conclusion

This compound is a vital biomarker for assessing CYP3A4/5 activity, with significant implications for drug development and personalized medicine. While its chemical synthesis is challenging, the development of an efficient enzymatic synthesis has made this important molecule more accessible for research and clinical applications. This guide provides the necessary technical information, including detailed protocols and analytical data, to support the synthesis, purification, and application of 1β-OH-DCA in scientific and clinical settings.

References

1β-Hydroxydeoxycholic Acid: An In-Depth Technical Guide to NMR Spectroscopy Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy analysis of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a significant secondary bile acid and a biomarker for cytochrome P450 3A (CYP3A) activity. While 1β-OH-DCA has been structurally confirmed by NMR, specific quantitative spectral data remains largely unpublished in readily accessible literature. This guide, therefore, furnishes a framework for its analysis, including established protocols for related compounds and a detailed examination of its metabolic pathway.

Introduction to this compound

This compound is a metabolite of deoxycholic acid (DCA), formed through hydroxylation by CYP3A enzymes, primarily CYP3A4 and CYP3A7.[1][2] This metabolic conversion is of significant interest in drug development and clinical pharmacology as the urinary or plasma ratio of 1β-OH-DCA to DCA can serve as an endogenous biomarker for CYP3A activity.[2] Monitoring CYP3A function is crucial for assessing drug-drug interactions and individual variations in drug metabolism.

Quantitative NMR Data for this compound

A thorough review of scientific literature did not yield specific, publicly available quantitative ¹H and ¹³C NMR data (chemical shifts and coupling constants) for this compound. Although its structure was confirmed using NMR spectroscopy following enzymatic synthesis, the detailed spectral assignment data has not been published in the primary research articles or their supplementary materials.[1]

For reference and comparison, tables for the expected NMR data are provided below. Researchers who successfully synthesize or isolate 1β-OH-DCA would populate these tables based on their experimental findings. Data for the parent compound, deoxycholic acid, is well-documented and can be used as a basis for spectral interpretation.[3][4]

Table 1: Provisional ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in searched literature |

Table 2: Provisional ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| Data not available in searched literature |

Experimental Protocols for NMR Analysis

The following is a detailed, generalized protocol for the NMR analysis of bile acids, which can be adapted for 1β-OH-DCA. This protocol is based on established methodologies for similar compounds.[3][4]

Sample Preparation

-

Dissolution: Dissolve a precisely weighed sample of purified 1β-OH-DCA (typically 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of methanol-d₄, DMSO-d₆, or a buffered aqueous solution in D₂O). The choice of solvent is critical and will affect the chemical shifts.

-

Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct, sharp signal that does not overlap with the analyte signals.

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Spectral Width: A sweep width of approximately 12-16 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time for accurate integration in quantitative studies.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: A sweep width of approximately 220-250 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase Correction: Manually or automatically correct the phase of the resulting spectra.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).

-

Integration and Assignment: Integrate the signals in the ¹H spectrum and assign all signals in the ¹H, ¹³C, and 2D spectra to the corresponding atoms in the 1β-OH-DCA molecule.

Metabolic Pathway and Experimental Workflow Visualization

The metabolic pathway of 1β-OH-DCA formation and its subsequent conjugation, along with a general experimental workflow for its NMR analysis, are depicted in the following diagrams.

References

- 1. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of 1β-Hydroxydeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a significant metabolite in bile acid pathways and a promising biomarker for cytochrome P450 3A (CYP3A) activity. This document details the key enzymes, reaction conditions, and analytical methods, presenting quantitative data in accessible tables and outlining detailed experimental protocols. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a tertiary bile acid formed through the hydroxylation of the secondary bile acid, deoxycholic acid (DCA). This biotransformation is primarily catalyzed by enzymes belonging to the cytochrome P450 superfamily, particularly the CYP3A subfamily, which are crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs.[1][2] The specificity of this reaction has led to the investigation of 1β-OH-DCA as an endogenous biomarker for in vivo CYP3A activity, offering a non-invasive tool for assessing drug-drug interactions and personalizing drug therapy.[3][4]

The enzymatic synthesis of 1β-OH-DCA is of significant interest for generating analytical standards for metabolic studies and for potential therapeutic applications. Both recombinant human enzymes and engineered microbial systems have been successfully employed for its production.

Enzymatic Pathways for 1β-OH-DCA Synthesis

The primary enzymatic route for the synthesis of 1β-OH-DCA is the direct hydroxylation of deoxycholic acid.

Cytochrome P450-mediated Hydroxylation

In humans, the 1β-hydroxylation of DCA is predominantly carried out by CYP3A4 and CYP3A7, with a minor contribution from CYP3A5.[1][5] These enzymes are membrane-bound hemeproteins located primarily in the liver and small intestine. The reaction requires NADPH as a cofactor and molecular oxygen.

An efficient and stereospecific method for the synthesis of 1β-OH-DCA has been developed using a mutant of the cytochrome P450 BM3 from Bacillus megaterium.[1][6] This bacterial enzyme is a soluble, self-sufficient monooxygenase that contains both the heme and reductase domains in a single polypeptide chain, making it a highly attractive biocatalyst for industrial applications.[7]

Below is a diagram illustrating the metabolic pathway from the primary bile acid, cholic acid, to the formation of 1β-OH-DCA.

References

- 1. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Role of 1β-Hydroxydeoxycholic Acid in Bile Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a hydroxylated secondary bile acid that has gained prominence as a sensitive and specific endogenous biomarker for the activity of cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4 and CYP3A5. This technical guide provides a comprehensive overview of the role of 1β-OH-DCA within the broader context of bile acid metabolism, detailing its synthesis, subsequent metabolic fate, and its significant applications in both clinical and research environments. This document delves into meticulous experimental protocols for the quantification of 1β-OH-DCA and its associated conjugates in various biological matrices. Furthermore, it presents a summary of quantitative data from drug-drug interaction studies and explores the potential physiological relevance of 1β-OH-DCA beyond its established biomarker function. This guide is specifically tailored for professionals in the fields of research, science, and drug development who require a thorough understanding of 1β-OH-DCA and its implications for drug metabolism and the development of new therapeutic agents.

An Overview of Bile Acid Metabolism

Bile acids are amphipathic steroid molecules synthesized from cholesterol within the liver. They are fundamental to the digestion and absorption of dietary lipids and fat-soluble vitamins in the small intestine. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are produced in hepatocytes. Following their synthesis, they are conjugated with the amino acids glycine or taurine, which enhances their solubility, before being secreted into the biliary system. Upon reaching the intestine, these primary bile acids are subjected to biotransformation by the gut microbiota. These microorganisms carry out deconjugation and dehydroxylation reactions, leading to the formation of secondary bile acids, most notably deoxycholic acid (DCA) and lithocholic acid (LCA). This intricate cycle of synthesis, conjugation, microbial transformation, and enterohepatic circulation constitutes the complex network of bile acid metabolism.

The Significance of this compound (1β-OH-DCA)

1β-OH-DCA is a metabolite of the secondary bile acid, DCA. Its primary importance stems from the fact that its formation is almost exclusively catalyzed by the CYP3A subfamily of cytochrome P450 enzymes. This high degree of specificity makes it an invaluable endogenous biomarker for the in vivo assessment of CYP3A activity.

Synthesis of 1β-OH-DCA

The conversion of DCA to 1β-OH-DCA involves a hydroxylation reaction at the 1β-position of the steroid nucleus. This metabolic step is predominantly carried out by CYP3A4 and CYP3A5. These two enzymes are the most abundant CYPs in the human liver and play a crucial role in the metabolism of a wide array of xenobiotics, including a majority of clinically used drugs.

Downstream Metabolism of 1β-OH-DCA

After its synthesis, 1β-OH-DCA undergoes further metabolic processing, primarily through conjugation with glycine and taurine in the liver. The resulting conjugated forms, glyco-1β-OH-DCA and tauro-1β-OH-DCA, are more water-soluble, facilitating their excretion in bile and urine. While conjugation is the immediate and well-characterized downstream metabolic pathway, the complete metabolic fate of these conjugates is an area of active investigation.

1β-OH-DCA as a Biomarker for CYP3A Activity

The ratio of 1β-OH-DCA to its precursor, DCA (or total DCA, which includes its conjugated forms), in urine or plasma serves as a sensitive and dynamic indicator of CYP3A enzyme activity. This has profound implications for the field of drug development and the advancement of personalized medicine, given that CYP3A activity exhibits significant inter-individual variability and is a critical factor in determining the efficacy and potential toxicity of numerous medications.

Quantitative Data from Clinical Studies

A substantial body of research has validated the utility of the 1β-OH-DCA/DCA ratio as a reliable biomarker for both the induction and inhibition of CYP3A enzymes. The tables below provide a summary of key quantitative findings from these clinical investigations.

Table 1: The Impact of CYP3A Inducers on the Urinary 1β-OH-DCA/DCA Ratio

| Inducer | Dose | Duration of Treatment | Mean Fold Increase in Ratio |

| Rifampicin | 600 mg/day | 7 days | 11.4[1][2] |

| Carbamazepine | Not Applicable | Not Applicable | 7.0[1] |

Table 2: The Impact of CYP3A Inhibitors on the Urinary 1β-OH-DCA/Total DCA Ratio

| Inhibitor | Dose | Duration of Treatment | Mean Percent Decrease in Ratio |

| Itraconazole | 100 mg/day | 6 days | 75[3] |

| Fluconazole | 50 mg/day | Not Applicable | 14[4] |

| Voriconazole/Fluvoxamine | 400 mg / 50 mg | Single dose | ~22 (non-significant)[5] |

Signaling Pathways

The production of 1β-OH-DCA is a direct outcome of CYP3A activity. Consequently, any signaling pathway that influences the expression and activity of CYP3A will have a direct impact on the levels of 1β-OH-DCA. The primary nuclear receptors that govern the transcription of CYP3A genes are the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR).

Regulation of CYP3A and 1β-OH-DCA Formation

Experimental Protocols

The precise and accurate quantification of 1β-OH-DCA is paramount for its application as a reliable biomarker. The most widely accepted and utilized analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Urine)

-

Enzymatic Hydrolysis: To ascertain the total concentrations of 1β-OH-DCA and DCA, encompassing both their free and conjugated forms, urine samples are typically subjected to an enzymatic hydrolysis step.

-

To a 50 µL aliquot of urine, add 50 µL of a Tris-HCl buffer (0.1 M, pH 5) that contains a cocktail of choloylglycine hydrolase, β-glucuronidase, and sulfatase.[3][6]

-

Introduce an internal standard solution containing stable isotope-labeled versions of the analytes, such as deuterated 1β-OH-DCA (e.g., D4-1β-OH-DCA) and deuterated DCA (e.g., D4-DCA).

-

Incubate the resulting mixture to ensure the complete deconjugation of all bile acid derivatives.

-

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MAX SPE cartridge with methanol, followed by equilibration with water.

-

Load the hydrolyzed urine sample onto the prepared cartridge.

-

Wash the cartridge with water to effectively remove any potential interfering substances.

-

Elute the retained bile acids using a suitable solvent mixture, for instance, a combination of isopropanol and acetonitrile.

-

-

Reconstitution:

-

Evaporate the eluate to complete dryness, typically under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a solvent that is compatible with the mobile phase used for the subsequent LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase column, such as an Acquity UPLC BEH C18, for the separation of the analytes.

-

Employ a gradient elution profile with a mobile phase that consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in the negative ion mode for optimal detection of bile acids.

-

Use the multiple reaction monitoring (MRM) mode to specifically detect the transitions from the precursor ion to the product ion for 1β-OH-DCA, DCA, and their corresponding deuterated internal standards.

-

Experimental Workflow

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physiological Concentration of 1β-Hydroxydeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA), a secondary bile acid emerging as a significant endogenous biomarker. This document collates the current scientific understanding of its physiological concentrations, the methodologies for its quantification, and its role in metabolic pathways.

Introduction

This compound is a metabolite of deoxycholic acid (DCA), formed through the action of cytochrome P450 3A (CYP3A) enzymes, primarily CYP3A4 and CYP3A7.[1] Its formation and excretion are increasingly utilized as a sensitive and specific endogenous biomarker for assessing in vivo CYP3A activity, which is crucial in drug development for evaluating drug-drug interactions.[2][3] In biological systems, 1β-OH-DCA is found as the unconjugated acid as well as in conjugated forms, primarily with glycine and taurine.[4]

Physiological Concentrations of this compound

The quantification of 1β-OH-DCA is predominantly performed in plasma and urine, with a focus on its utility as a biomarker. The concentrations are typically low and require sensitive analytical techniques for accurate measurement.

| Biological Matrix | Analyte | Concentration Range | Notes | Reference |

| Human Plasma | Total 1β-OH-DCA (free + conjugates) | Lower Limit of Quantitation: 50 pg/mL | Basal levels are quantifiable with sensitive LC-MS/MS methods. | [4] |

| Human Urine | 1β-OH-DCA | 2–1600 nM (calibration curve range) | Concentrations are often evaluated as a ratio to deoxycholic acid (DCA). | [3] |

Further research is required to establish definitive physiological concentration ranges in various healthy populations and in other biological matrices such as feces and specific tissues.

Experimental Protocols for Quantification

The accurate quantification of 1β-OH-DCA and its conjugates from biological matrices is critical for its application as a biomarker. The gold standard for analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of Total this compound in Human Plasma

This protocol provides a general workflow for the analysis of total 1β-OH-DCA (unconjugated, glycine-conjugated, and taurine-conjugated) in human plasma.

3.1.1. Sample Preparation

-

Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated 1β-OH-DCA).

-

Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for subsequent analysis.

3.1.2. Enzymatic Hydrolysis (for total concentration)

While the referenced search results imply the measurement of total 1β-OH-DCA after administration of drugs, they do not provide a specific hydrolysis protocol for plasma. The following is a general approach adapted from urine analysis protocols.

-

To the collected supernatant, add a mixture of hydrolysis enzymes, such as choloylglycine hydrolase, β-glucuronidase, and sulfatase, in a suitable buffer (e.g., 0.1 M Tris HCl, pH 5).

-

Incubate the mixture to allow for the cleavage of glycine and taurine conjugates, liberating free 1β-OH-DCA. Optimal incubation time and temperature should be determined empirically.

3.1.3. LC-MS/MS Analysis

-

Injection: Inject an aliquot (e.g., 5 µL) of the prepared sample into the LC-MS/MS system.

-

Chromatographic Separation: Employ a suitable C18 reverse-phase column to separate 1β-OH-DCA from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like ammonia or formic acid) and an organic component (e.g., methanol/acetonitrile mixture) is typically used.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in negative ion mode with selective reaction monitoring (SRM) to detect and quantify 1β-OH-DCA and its internal standard.

Quantification of this compound in Human Urine

3.2.1. Sample Preparation and Hydrolysis

-

To 50 µL of urine, add 50 µL of a 0.1 M Tris HCl buffer (pH 5) containing a mixture of hydrolysis enzymes (e.g., 100 U/mL choloylglycine hydrolase, 200 µL/mL β-glucuronidase/arylsulfatase, and 100 U/mL sulfatase).

-

Add an internal standard solution (e.g., D4-1β-OH-DCA).

-

Incubate the mixture to deconjugate the bile acids.

-

Quench the reaction and precipitate proteins by adding acetonitrile.

-

Centrifuge the sample and collect the supernatant.

3.2.2. Solid Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., Oasis MAX) with methanol and water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with a suitable solvent mixture (e.g., isopropanol/acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Biosynthesis and Signaling Pathways

The primary established pathway for 1β-OH-DCA formation is the hydroxylation of deoxycholic acid by CYP3A enzymes in the liver. This metabolic step is a key detoxification mechanism for bile acids.

Biosynthesis of this compound

The following diagram illustrates the conversion of DCA to 1β-OH-DCA.

Caption: Conversion of DCA to 1β-OH-DCA by CYP3A enzymes.

Conjugation and Excretion

Following its formation, 1β-OH-DCA can undergo conjugation with glycine or taurine, increasing its water solubility for excretion, primarily in the urine.

Caption: Conjugation of 1β-OH-DCA and its subsequent excretion.

Potential Signaling Activity

While the primary role of 1β-hydroxylation of DCA appears to be detoxification, like other bile acids, 1β-OH-DCA may interact with bile acid-activated receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[5][6] These receptors are key regulators of bile acid, lipid, and glucose metabolism. However, the specific affinity and functional activity of 1β-OH-DCA on these receptors have not been extensively characterized. Further research is necessary to elucidate any direct signaling roles of this bile acid metabolite.

Conclusion

This compound is a valuable endogenous biomarker for CYP3A activity. Its accurate quantification in plasma and urine using LC-MS/MS provides a sensitive tool for assessing drug metabolism and potential drug-drug interactions. While its primary known function is as a detoxification product of deoxycholic acid, further investigation into its potential signaling roles through bile acid receptors is warranted. This guide provides a foundational understanding for researchers and professionals working in drug development and metabolic research.

References

- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1β-Hydroxydeoxycholic Acid in Different Biological Matrices

This guide provides a comprehensive overview of this compound (1β-OH-DCA), a secondary bile acid and an emerging endogenous biomarker for cytochrome P450 3A (CYP3A) activity. The document details its quantification in various biological matrices, the experimental protocols for its analysis, and its metabolic context.

Introduction

This compound is a metabolite of deoxycholic acid (DCA), a secondary bile acid formed by the action of intestinal bacteria. The hydroxylation of DCA at the 1β position is primarily catalyzed by the CYP3A subfamily of enzymes, particularly CYP3A4 and CYP3A7.[1][2][3][4] This specificity has led to the investigation of the urinary or plasma ratio of 1β-OH-DCA to DCA as a potential non-invasive biomarker for assessing CYP3A enzyme activity, which is crucial in drug development for evaluating drug-drug interactions (DDIs).[1][5][6][7]

Quantitative Data in Biological Matrices

The concentration of 1β-OH-DCA has been quantified in several biological matrices, primarily urine and plasma. The data is often presented as a metabolic ratio to its precursor, DCA, to normalize for inter-individual variations in bile acid levels.

Table 1: 1β-OH-DCA/DCA Urinary Metabolic Ratio (UMR) in Response to CYP3A Modulation

| Treatment Group | N | Baseline 1β-OH-DCA/DCA Ratio (Mean) | Treatment Effect on Ratio | Fold Change | p-value | Reference |

| Healthy Volunteers (Control) | 10 | - | - | - | - | [1] |

| Rifampicin (Inducer) | 10 | - | 11.4-fold increase | 11.4 | < 0.01 | [1][8] |

| Fluvoxamine/Voriconazole (Inhibitors) | 10 | - | 22% decrease | 0.78 | 0.275 | [1][8] |

| Itraconazole (Inhibitor) | 10 | - | 75% reduction | 0.25 | < 0.01 | [6][9] |

| Fluconazole (Inhibitor) | 9 | - | 14% reduction | 0.86 | > 0.05 | [6] |

| Alprazolam (Weak Inhibitor) | 8 | - | No significant change | ~1.0 | > 0.05 | [6] |

| Carbamazepine-treated Patient | 1 | 2.8 | 7-fold higher than control | 7.0 | - | [1][7] |

| Pooled Healthy Controls | 6 | 0.4 | - | - | - | [7] |

Table 2: Total 1β-OH-DCA in Human Plasma in Response to CYP3A Modulation

Total 1β-OH-DCA includes the sum of 1β-OH-DCA and its glycine and taurine conjugates.

| Treatment Group | Pharmacokinetic Parameter | Fold Change / % Reduction | Reference |

| Rifampin (Inducer) | AUCLST | 6.8-fold increase | [5][7] |

| AUC24h | 7.8-fold increase | [5][7] | |

| Cmax | 8.3-fold increase | [5][7] | |

| Mean Concentrations | 10.3-fold increase | [5][7] | |

| Itraconazole (Inhibitor) | AUCLST | 84% reduction | [5][7] |

| AUC24h | 85% reduction | [5][7] | |

| Cmax | 82% reduction | [5][7] | |

| Mean Concentrations | 81% reduction | [5][7] | |

| Fluconazole (Moderate Inhibitor) | Cmax | 39% reduction | [10] |

| AUC (0-24h) | 39% reduction | [10] | |

| AUC (0-216h) | 18% reduction | [10] |

Note: Absolute concentrations in ng/mL or µM are not consistently reported across studies, with most focusing on relative changes.

Experimental Protocols

The quantification of 1β-OH-DCA and DCA in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis in Human Urine

This protocol is a synthesis of methodologies described in the cited literature.[1][6][9][11]

3.1.1. Sample Preparation

-

Enzymatic Hydrolysis: To 50-300 µL of urine, add an internal standard solution (e.g., deuterated 1β-OH-DCA-D4 and DCA-D4). Add a buffer (e.g., 0.1 M sodium acetate or Tris-HCl, pH 5-5.6) and a mixture of hydrolysis enzymes, including β-glucuronidase, arylsulfatase, and choloylglycine hydrolase, to deconjugate the bile acids. Incubate the mixture overnight at 37°C.[1][6][9]

-

Acidification: Acidify the samples with 0.1% formic acid in water.[1]

-

Solid Phase Extraction (SPE):

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-80 µL) of the initial mobile phase (e.g., 10% acetonitrile in water).[1][11]

3.1.2. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity series or equivalent.[1]

-

Column: Kinetex® C18 (50 × 2.1 mm, 2.6 µm) or YMC-Triart C18.[1][11]

-

Mobile Phase: A gradient of water with 0.1% formic acid or 25% ammonia solution and an organic solvent mixture (e.g., methanol/acetonitrile).[11]

-

Mass Spectrometer: AB Sciex 6500 QTrap® or equivalent, operated in negative ion mode using selected reaction monitoring (SRM).[1][11]

-

Quantification: Create calibration curves using standard solutions of 1β-OH-DCA and DCA prepared in a surrogate matrix (e.g., 0.1 M sodium acetate buffer) with concentrations ranging from 0.1 to 1000 ng/mL.[1]

Analysis in Human Plasma

This protocol is based on methodologies developed for sensitive quantification of 1β-OH-DCA and its conjugates.[5][7]

3.2.1. Sample Preparation

-

Protein Precipitation: To a plasma sample (e.g., 100 µL), add 300 µL of acetonitrile containing an internal standard (e.g., diazepam for midazolam analysis, or stable isotope-labeled bile acids).[6]

-

Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 10,000 x g for 5 minutes at 4°C.[6]

-

Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis. For higher sensitivity, the supernatant can be dried down and reconstituted in a smaller volume.

3.2.2. LC-MS/MS Conditions

-

LC-MS/MS System: A highly sensitive system capable of achieving a lower limit of quantitation (LLOQ) of 50 pg/mL for 1β-OH-DCA and its conjugates.[5][7]

-

Method: A validated method for the simultaneous quantification of 1β-OH-DCA and its glycine and taurine conjugates.[5][7]

-

Quantification: Performed by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Metabolic and Signaling Pathways

Metabolic Pathway of this compound

Deoxycholic acid (DCA) is a secondary bile acid produced in the intestine by bacterial 7α-dehydroxylation of the primary bile acid, cholic acid. DCA undergoes enterohepatic circulation and can be further metabolized in the liver. The primary metabolic pathway for the formation of 1β-OH-DCA is the hydroxylation of DCA, a reaction specifically catalyzed by CYP3A4 and CYP3A7 enzymes.[1][2][4] 1β-OH-DCA can then be conjugated with glycine or taurine in the liver before excretion.[1][7]

Experimental Workflow for Urinary 1β-OH-DCA Analysis

The following diagram illustrates the typical workflow for the analysis of 1β-OH-DCA from urine samples.

Role as a CYP3A Biomarker

The ratio of 1β-OH-DCA to DCA serves as a dynamic biomarker for CYP3A activity. Induction of CYP3A enzymes by drugs like rifampicin leads to increased formation of 1β-OH-DCA and a higher ratio. Conversely, inhibition of CYP3A by drugs such as itraconazole results in decreased production of 1β-OH-DCA and a lower ratio. This relationship is a valuable tool in clinical pharmacology for assessing the potential for drug-drug interactions.

Analysis in Other Matrices

Fecal Analysis

The analysis of bile acids in feces is complex due to the matrix heterogeneity.[12] While methods exist for quantifying a broad range of bile acids in feces, specific quantitative data for 1β-OH-DCA in this matrix is not widely published. General approaches involve extraction with an organic solvent (e.g., ethanol solution), followed by LC-MS/MS analysis.[13] Normalization of fecal bile acid concentrations can be done by wet weight, dry weight, or protein content, with wet weight often showing the narrowest distribution.[12][14]

Tissue Analysis

Information regarding the quantification of 1β-OH-DCA in specific tissues is limited in the currently available literature. General methodologies for bile acid extraction from tissues would likely involve homogenization followed by liquid-liquid or solid-phase extraction prior to LC-MS/MS analysis.

Conclusion

This compound is a promising and sensitive biomarker for CYP3A activity, with well-established analytical methods for its quantification in urine and plasma. Its dynamic range in response to both induction and inhibition of CYP3A enzymes makes it a valuable tool in clinical drug development. Further research is warranted to establish its concentrations and utility in other biological matrices such as feces and various tissues.

References

- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]

- 12. Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of 1β-Hydroxydeoxycholic Acid in Human Plasma and Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1β-Hydroxydeoxycholic Acid (1β-OH-DCA) in human plasma and urine. 1β-OH-DCA is a metabolite of deoxycholic acid (DCA), and its formation is mediated by the cytochrome P450 3A (CYP3A) enzyme.[1][2] The ratio of 1β-OH-DCA to DCA is a promising endogenous biomarker for assessing CYP3A activity, which plays a crucial role in drug metabolism.[1][3] The method described herein utilizes a simple sample preparation procedure and a rapid chromatographic separation, providing a reliable tool for researchers and drug development professionals.

Introduction

Bile acids are increasingly recognized not only for their role in digestion but also as signaling molecules in various metabolic pathways.[4] this compound is a specific metabolite of deoxycholic acid, with its formation catalyzed by CYP3A enzymes.[1][2] Consequently, the urinary or plasma ratio of 1β-OH-DCA to DCA can serve as an endogenous marker for CYP3A phenotype.[3] Accurate and precise quantification of 1β-OH-DCA is therefore essential for clinical research and drug development, particularly in the context of drug-drug interaction studies.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[5] This note provides a detailed protocol for the quantification of 1β-OH-DCA using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification. The following protocols are recommended for plasma and urine samples.

Plasma Sample Preparation:

Protein precipitation is a straightforward and effective method for plasma samples.[6][7]

-

To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., this compound-d4).

-

Vortex the mixture for 10 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.[8]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 80 µL of 10% acetonitrile in water for LC-MS/MS analysis.[3]

Urine Sample Preparation with Enzymatic Hydrolysis:

For the analysis of total 1β-OH-DCA in urine, an enzymatic hydrolysis step is required to deconjugate glycine and taurine conjugates.

-

To 50 µL of urine, add 50 µL of a 0.1 M Tris-HCl buffer (pH 5) containing a mixture of hydrolysis enzymes (e.g., choloylglycine hydrolase, β-glucuronidase/arylsulfatase).[8]

-

Add 50 µL of an aqueous solution containing the internal standard (e.g., this compound-d4).[8]

-

Incubate the mixture overnight at 37°C.[9]

-

Proceed with solid-phase extraction (SPE) for sample cleanup.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 80 µL of 10% acetonitrile in water for injection into the LC-MS/MS system.[3][9]

Liquid Chromatography

Chromatographic separation is crucial for resolving 1β-OH-DCA from its isomers and other endogenous bile acids.[5][10]

-

Column: YMC-Triart C18 column or equivalent[11]

-

Mobile Phase A: Deionized water with 0.1% ammonia solution[11]

-

Mobile Phase B: Methanol/acetonitrile (50:50) with 0.1% ammonia solution[11]

-

Flow Rate: 0.4 mL/min[11]

-

Injection Volume: 10 µL[3]

-

Gradient Elution:

-

0-1.0 min: 28% B

-

1.0-4.5 min: 28% to 30% B

-

4.5-7.5 min: 30% to 55% B

-

7.5-7.6 min: 55% to 90% B

-

7.6-8.6 min: 90% B

-

8.6-8.7 min: 90% to 28% B

-

8.7-10 min: 28% B[3]

-

Mass Spectrometry

The analysis is performed using a tandem quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

Ionization Mode: Electrospray Ionization (ESI), Negative[11]

-

IonSpray Voltage: -4500 V[3]

-

Temperature: 550 °C[3]

-

Curtain Gas: 40 psi[3]

-

Collision Gas: High[3]

-

Ion Source Gas 1: 60 psi[3]

-

Ion Source Gas 2: 60 psi[3]

It is important to note that unconjugated bile acids like 1β-OH-DCA may not fragment efficiently.[3] In such cases, a precursor-to-precursor ion transition (MS/MS transition without fragmentation) can be used for quantification.[3]

Quantitative Data

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 407.5 | 407.5 |

| Deoxycholic Acid | 391.5 | 391.5 |

Table 1: Mass Spectrometry Transitions.

| Parameter | Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| LLOQ (Plasma) | 50 pg/mL |

| Inter-day Precision | < 15% |

| Inter-day Accuracy | Within ± 15% |

Table 2: Method Performance Characteristics.[2][3][9]

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myadlm.org [myadlm.org]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. Evaluation of 1β-Hydroxylation of Deoxycholic Acid as a Non-Invasive Urinary Biomarker of CYP3A Activity in the Assessment of Inhibition-Based Drug–Drug Interaction in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. halocolumns.com [halocolumns.com]

- 11. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]

Application Note: Quantification of 1β-Hydroxydeoxycholic Acid in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a metabolite of deoxycholic acid (DCA), a secondary bile acid. The formation of 1β-OH-DCA is specifically catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes, primarily CYP3A4 and CYP3A7.[1][2] This specificity makes 1β-OH-DCA a promising endogenous biomarker for assessing in vivo CYP3A activity. Monitoring CYP3A activity is crucial in drug development to evaluate the potential for drug-drug interactions (DDIs).[3][4] Compared to other biomarkers like 4β-hydroxycholesterol, 1β-OH-DCA offers advantages such as a wider dynamic range and the ability to assess both CYP3A induction and inhibition.[4] This application note provides a detailed protocol for the sensitive quantification of 1β-OH-DCA, along with its glycine and taurine conjugates, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The metabolic pathway leading to the formation of 1β-OH-DCA is a direct indicator of CYP3A enzyme activity. Deoxycholic acid, a secondary bile acid, is hydroxylated to form 1β-OH-DCA. Both DCA and 1β-OH-DCA can then be conjugated with glycine or taurine.[2][3]

Experimental Workflow

The quantification of 1β-OH-DCA from human plasma involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical workflow for this bioanalytical method.

Quantitative Data Summary

The following tables summarize the quantitative parameters and results from studies quantifying 1β-OH-DCA in human plasma.

Table 1: LC-MS/MS Method Parameters and Performance

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | [3][4] |

| Calibration Curve Range | 0.1 - 1000 ng/mL (for urinary DCA and 1β-OH-DCA) | [1] |

| Internal Standard | 1β-OH-DCA-D4, DCA-D4 | [1][5] |

| Ionization Mode | Negative Ion Electrospray (ESI-) | [1][6] |

Table 2: Effects of CYP3A Modulators on Plasma 1β-OH-DCA Levels

| Modulator | Effect | Fold Change / Reduction | Reference |

| Rifampin (Inducer) | Increase in total 1β-OH-DCA (AUC) | 6.8 - 10.3 fold | [4] |

| Itraconazole (Inhibitor) | Decrease in total 1β-OH-DCA (AUC) | 81% - 85% | [4] |

| Fluconazole (Moderate Inhibitor) | Decrease in total 1β-OH-DCA (Cmax, AUC) | 18% - 39% | [5] |

| Carbamazepine (Inducer) | Increased urinary 1β-OH-DCA:DCA ratio | Ratio of 2.8 (vs. 0.4 in controls) | [2] |

Experimental Protocols

Materials and Reagents

-

This compound (1β-OH-DCA) reference standard

-

Deuterated this compound (1β-OH-DCA-D4) internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Ammonium formate

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)[1]

Sample Preparation: Solid Phase Extraction (SPE)

-

To 300 µL of plasma, add 2 µL of the internal standard stock solution (e.g., 3000 ng/mL of 1β-OH-DCA-D4 in methanol).[1]

-

Condition SPE cartridges with 1 mL of methanol, followed by 1 mL of water.[1]

-

Load the plasma sample onto the conditioned SPE cartridge.[1]

-

Wash the cartridge with 1 mL of water.[1]

-

Elute the analytes with 1 mL of an isopropanol/acetonitrile mixture (e.g., 6:4 v/v).[1]

-

Evaporate the eluate to dryness under a stream of nitrogen.[1]

-

Reconstitute the dried extract in 80 µL of 10% acetonitrile in water for injection into the LC-MS/MS system.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1290 Infinity series or equivalent[1]

-

Column: Kinetex® C18 (50 x 2.1 mm, 2.6 µm) or equivalent[1]

-

Mobile Phase A: Water with 0.1% formic acid or 2mM Ammonium formate

-

Mobile Phase B: Acetonitrile/Methanol mixture

-

Flow Rate: 500 µL/min[1]

-

Gradient Elution: [1]

-

0-1.0 min: 28% B

-

1.0-4.5 min: 28% to 30% B

-

4.5-7.5 min: 30% to 55% B

-

7.5-7.6 min: 55% to 90% B

-

7.6-8.6 min: 90% B

-

8.6-8.7 min: 90% to 28% B

-

8.7-10 min: 28% B

-

-

Injection Volume: 10 µL[1]

Mass Spectrometry (MS) Conditions

-

MS System: AB Sciex 6500 QTrap® or equivalent[1]

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode[1][6]

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Due to the limited fragmentation of unconjugated bile acids, a pseudo-MRM transition (monitoring the precursor ion) may be used for 1β-OH-DCA.[1] Specific transitions should be optimized based on the instrument and reference standards.

-

Data Analysis and Quantification

-

Integrate the peak areas for 1β-OH-DCA and its internal standard (1β-OH-DCA-D4).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 1β-OH-DCA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The quantification of this compound in human plasma by LC-MS/MS is a robust and sensitive method for assessing CYP3A activity. This biomarker has shown significant changes in response to both inducers and inhibitors of CYP3A enzymes, making it a valuable tool in clinical and drug development settings. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to implement this important bioanalytical assay.

References

- 1. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound as an Endogenous Biomarker in Human Plasma for Assessment of CYP3A Clinical Drug-Drug Interaction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]

Application Notes and Protocols for 1β-Hydroxydeoxycholic Acid Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid and a metabolite of deoxycholic acid (DCA). The formation of 1β-OH-DCA is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Consequently, the urinary ratio of 1β-OH-DCA to DCA is emerging as a promising non-invasive biomarker for assessing CYP3A4 activity. Monitoring this ratio can provide valuable insights during drug development and in clinical settings to understand potential drug-drug interactions involving the CYP3A4 pathway. Accurate and reliable quantification of 1β-OH-DCA in urine is crucial for these applications.

This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of 1β-OH-DCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) of 1β-OH-DCA from Urine

This protocol describes the preparation of urine samples for the quantification of total 1β-OH-DCA (free and conjugated forms).

Materials:

-

Urine sample

-

Internal Standards (IS): 1β-OH-DCA-D4 and DCA-D4 in methanol

-

0.1 M Sodium acetate buffer (pH 5.6)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Choloylglycine hydrolase from Clostridium perfringens

-

Acetonitrile (ACN)

-

Methanol

-

Isopropanol

-

Formic acid

-

Water (LC-MS grade)

-

Oasis MAX solid-phase extraction (SPE) cartridges

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

To 300 µL of urine sample, add 2 µL of the internal standard stock solution (containing 3000 ng/mL each of DCA-D4 and 1β-OH-DCA-D4 in methanol).

-

Add 225 µL of 0.1 M sodium acetate buffer (pH 5.6).

-

Add 8 µL of β-glucuronidase/arylsulfatase and 75 µL of choloylglycine hydrolase.

-

Incubate the mixture overnight at 37°C.

-

-

Protein Precipitation:

-

After incubation, add 300 µL of acetonitrile (ACN).

-

Vortex the mixture.

-

Centrifuge at 4000 × g for 20 minutes.

-

-

Evaporation and Acidification:

-

Transfer the supernatant to a new tube and evaporate under a stream of nitrogen to a reduced volume of less than 600 µL.

-

Acidify the sample by adding 750 µL of water containing 0.1% formic acid.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the acidified sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analytes with 1 mL of a mixture of isopropanol and acetonitrile (6:4, v/v).

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 80 µL of 10% acetonitrile in water.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Protocol 2: LC-MS/MS Analysis of 1β-OH-DCA

Instrumentation:

-

Liquid Chromatography system (e.g., Agilent 1290 Infinity series)

-

Tandem Mass Spectrometer (e.g., 6500 QTrap®) with an electrospray ionization (ESI) source

LC Parameters:

-

Column: Kinetex® C18, 50 × 2.1 mm, 2.6 µm

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% acetic acid

-

Flow Rate: 500 µL/min

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-1.0 min: 28% B

-

1.0-4.5 min: 28% to 30% B

-

4.5-7.5 min: 30% to 55% B

-

7.5-7.6 min: 55% to 90% B

-

7.6-8.6 min: 90% B

-

8.6-8.7 min: 90% to 28% B

-

8.7-10 min: 28% B

-

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

1β-OH-DCA: 407.2 → 407.2

-

1β-OH-DCA-D4 (IS): 411.3 → 411.3

-

DCA: 391.2 → 391.2

-

DCA-D4 (IS): 395.2 → 395.2

-

-

Curtain Gas: 40 psi

-

Collision Gas: High

-

IonSpray Voltage: -4500 V

-

Temperature: 550 °C

-

Ion Source Gas 1: 60 psi

-

Ion Source Gas 2: 60 psi

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method for the analysis of 1β-OH-DCA in urine. Please note that specific performance may vary based on the instrumentation and laboratory conditions. The data presented here is based on typical validation parameters for similar bioanalytical methods.

Table 1: Method Validation Parameters for 1β-OH-DCA in Urine

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Solid-Phase Extraction Recovery | Typically > 85% |

Table 2: Precision and Accuracy of the Method for 1β-OH-DCA Quantification

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | < 15% | 85% - 115% | < 15% | 85% - 115% |

| Low QC | 0.3 | < 15% | 85% - 115% | < 15% | 85% - 115% |

| Mid QC | 100 | < 15% | 85% - 115% | < 15% | 85% - 115% |

| High QC | 800 | < 15% | 85% - 115% | < 15% | 85% - 115% |

CV: Coefficient of Variation; QC: Quality Control. Accuracy and precision values are generally expected to be within ±15% (±20% for LLOQ) for bioanalytical methods.[1]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for Urine Sample Preparation and Analysis of 1β-OH-DCA.

Caption: Simplified Metabolic Pathway of this compound Formation.

References

Application Note: Quantitative Analysis of 1β-Hydroxydeoxycholic Acid in Dried Blood Spots using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1β-Hydroxydeoxycholic acid (1β-OH-DCA) is a secondary bile acid and a specific metabolite of deoxycholic acid (DCA). The formation of 1β-OH-DCA is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a key enzyme in the metabolism of a vast array of xenobiotics and endogenous compounds.[1][2][3][4][5] The level of 1β-OH-DCA in biological matrices can, therefore, serve as an endogenous biomarker for CYP3A4 activity. Monitoring CYP3A4 activity is crucial in drug development and clinical research to assess potential drug-drug interactions and to personalize drug dosage regimens.

Dried blood spot (DBS) analysis has emerged as a minimally invasive and cost-effective alternative to traditional venous blood sampling.[6] DBS offers numerous advantages, including reduced sample volume, ease of collection, and simplified sample storage and transportation. This application note provides a detailed protocol for the extraction and quantitative analysis of 1β-OH-DCA from dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method involves the extraction of 1β-OH-DCA from a punched DBS sample, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable isotopic variant) as an internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

DBS collection cards (e.g., Whatman 903)

-

DBS puncher and cutting mat

-

96-well collection plates

-

Plate shaker

-

Plate centrifuge

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

Experimental Protocols

Dried Blood Spot Sample Preparation

-

Spotting: Spot 20 µL of whole blood (calibrators, quality controls, or study samples) onto the DBS card and allow it to dry completely at ambient temperature for at least 3 hours.

-

Punching: Punch a 3 mm disc from the center of the dried blood spot into a 96-well collection plate.

-

Extraction:

-

Add 10 µL of deionized water to each well to moisten the DBS punch, promoting efficient extraction.[7]

-

Add 100 µL of the extraction solvent (Methanol containing the internal standard, e.g., 5 ng/mL of this compound-d4).

-

Seal the plate and shake for 60 minutes at 1000 rpm on a plate shaker.

-

-

Centrifugation: Centrifuge the plate for 10 minutes at 4000 x g to pellet the paper disc and any precipitated proteins.

-

Transfer: Carefully transfer 80 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500 °C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 1: Illustrative MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1β-OH-DCA | 407.3 | 407.3 | -20 |

| 1β-OH-DCA-d4 (IS) | 411.3 | 411.3 | -20 |

Note: Unconjugated bile acids often do not fragment efficiently, so monitoring the precursor ion is a common practice.

Method Validation (Illustrative Data)

The following tables present typical validation results for a method of this nature, demonstrating its suitability for quantitative analysis. The data provided are for illustrative purposes and should be established for each specific laboratory and instrument.

Table 2: Calibration Curve Performance

| Parameter | Result |

| Calibration Range | 0.5 - 200 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 20 | 80 - 120 |

| Low | 1.5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| Mid | 50 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

| High | 150 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 85 - 115 | 85 - 115 |

| High | 150 | 85 - 115 | 85 - 115 |

Table 5: Stability

| Condition | Duration | Stability (% of nominal) |

| Bench-top (extracted) | 24 hours at RT | 85 - 115 |

| Autosampler | 48 hours at 4°C | 85 - 115 |

| Freeze-Thaw (3 cycles) | -20°C to RT | 85 - 115 |

| Long-term (DBS) | 3 months at -20°C | 85 - 115 |

Visualizations

Caption: Overview of the sample preparation and analysis workflow.

Caption: Metabolic pathway of 1β-OH-DCA formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in dried blood spots using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals investigating CYP3A4 activity and bile acid metabolism. The use of DBS offers a convenient and less invasive sampling technique, facilitating clinical and preclinical studies.

References

- 1. Novel pathways of bile acid metabolism involving CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP3A Specifically Catalyzes 1β-Hydroxylation of Deoxycholic Acid: Characterization and Enzymatic Synthesis of a Potential Novel Urinary Biomarker for CYP3A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 1β-Hydroxy-Deoxycholic Acid to Deoxycholic Acid Urinary Metabolic Ratio: Toward a Phenotyping of CYP3A Using an Endogenous Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A feasible protocol to profile bile acids in dried blood spots from rats using a UHPLC-MS/MS method combining a surrogate matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro CYP3A4 inhibition assay using 1β-Hydroxydeoxycholic Acid

An In Vitro Assay for Cytochrome P450 3A4 (CYP3A4) Inhibition Using 1β-Hydroxydeoxycholic Acid as a Novel Endogenous Biomarker

Application Note

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 by a co-administered drug can lead to a decrease in the metabolism of other drugs, resulting in elevated plasma concentrations and potential toxicity. This phenomenon, known as a drug-drug interaction (DDI), is a significant concern during drug development.[2][3] Therefore, robust in vitro methods for assessing the inhibitory potential of new chemical entities (NCEs) against CYP3A4 are essential.

Traditionally, CYP3A4 inhibition assays utilize probe substrates like midazolam or testosterone. This application note describes a highly specific and sensitive assay using the endogenous secondary bile acid, deoxycholic acid (DCA), as a probe substrate.[4] In humans, DCA is specifically metabolized by CYP3A4 and CYP3A7 to form the tertiary bile acid this compound (1β-OH-DCA).[5] The formation of 1β-OH-DCA can therefore serve as a selective biomarker for CYP3A4/7 activity.[5][6] This assay provides a reliable method to determine the half-maximal inhibitory concentration (IC50) of test compounds, aiding in the early identification of potential DDIs.

Principle of the Assay

The assay quantifies the inhibitory effect of a test compound on CYP3A4 activity by measuring the rate of 1β-OH-DCA formation from DCA in human liver microsomes (HLMs). HLMs, which are rich in CYP enzymes, are incubated with DCA, the test compound, and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to initiate the metabolic reaction. The reaction is terminated, and the amount of 1β-OH-DCA produced is quantified using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[7] A decrease in the formation of 1β-OH-DCA in the presence of the test compound, relative to a vehicle control, indicates inhibition of CYP3A4. The IC50 value is then determined by measuring the inhibition across a range of compound concentrations.

Experimental Protocols

Materials and Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Substrate: Deoxycholic Acid (DCA)

-

Metabolite Standard: this compound (1β-OH-DCA)

-

Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Test Compounds: Known inhibitors (e.g., Ketoconazole, Itraconazole) and NCEs

-

Solvent: Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., d4-Deoxycholic Acid)

-

Labware: 96-well polypropylene plates, microcentrifuge tubes, analytical vials

-

Instrumentation: UHPLC-MS/MS system, incubator, centrifuge

Protocol 1: Reagent Preparation

-

Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust the pH as required. Store at 4°C.

-

DCA Stock Solution (10 mM): Dissolve DCA in DMSO.

-

DCA Working Solution (1 mM): Dilute the 10 mM stock solution with potassium phosphate buffer.

-

Test Compound Stock Solutions (10 mM): Dissolve test compounds and known inhibitors in DMSO.

-

Test Compound Working Solutions: Prepare serial dilutions of the test compounds in DMSO or buffer. Ensure the final DMSO concentration in the incubation is ≤ 0.5%.

-